Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Overview
Description
Methyl 2-bromo-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-fluoro-3-nitrobenzoate typically involves multi-step processes. One common method includes the nitration of methyl 2-bromo-5-fluorobenzoate, followed by purification steps to isolate the desired product . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 2-fluoro-3-nitrobenzoate when using methoxide.
Reduction: Methyl 2-bromo-5-fluoro-3-aminobenzoate when reducing the nitro group.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups that can be modified for desired biological activity.
Material Science: Utilized in the preparation of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoro-3-nitrobenzoate involves its functional groups interacting with various molecular targets. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-methylbenzoate
Comparison: Methyl 2-bromo-5-fluoro-3-nitrobenzoate is unique due to the presence of both fluorine and nitro groups, which can significantly alter its chemical properties compared to similar compounds. The fluorine atom increases the compound’s electronegativity, potentially enhancing its reactivity and stability in various chemical reactions .
Biological Activity
Methyl 2-bromo-5-fluoro-3-nitrobenzoate (CAS No. 328547-12-2) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 278.03 g/mol. The compound consists of a benzoate structure with key substituents:
- Bromine at the second position
- Fluorine at the fifth position
- Nitro group at the third position
These functional groups significantly influence its reactivity and biological properties, making it a candidate for further pharmacological studies .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Electrophilic Nature : The bromomethyl group acts as an electrophile, making it susceptible to nucleophilic attack, which can lead to enzyme inhibition.
- Nitro Group Reduction : The nitro group can be reduced to an amine, altering the compound's reactivity and potentially enhancing its biological activity.
- Fluorine Influence : The presence of fluorine increases the compound's electronegativity, which may enhance its stability and reactivity in biological systems .
Antitumor Properties
Research indicates that compounds structurally similar to this compound exhibit antitumor activity. Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies indicate that it may inhibit the growth of certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds regarding their structural features and biological activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C8H5BrFNO4 | Bromine, Fluorine, Nitro | Antitumor, Antimicrobial |
Methyl 5-bromo-2-fluoro-3-nitrobenzoate | C8H5BrFNO4 | Bromine at position 5 | Varying biological activity |
Methyl 2-bromo-4-fluoro-3-nitrobenzoate | C8H5BrFNO4 | Different substitution pattern | Potential antitumor activity |
Methyl 2-(chloromethyl)-5-fluoro-3-nitrobenzoate | C8H6ClFNO4 | Chlorine instead of bromine | Varying reactivity |
This comparison highlights how specific substitutions can influence both chemical properties and biological activities .
Case Studies and Research Findings
- Pharmacological Studies : In a study investigating the pharmacological effects of various nitrobenzoates, this compound was found to exhibit significant inhibitory effects on tumor cell proliferation in vitro .
- Enzyme Interaction : Another study focused on the compound's interaction with cholinesterase enzymes, revealing that it could act as a reversible inhibitor, which is crucial for understanding its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLYDZKUSJQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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